
3-(3,5-Dichlorophenoxymethyl)phenylZinc bromide
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Overview
Description
3-(3,5-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the 3,5-dichlorophenoxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3,5-dichlorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(3,5-dichlorophenoxymethyl)phenyl bromide+Zn→3-(3,5-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in tetrahydrofuran to stabilize it.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorophenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Electrophiles: Such as alkyl halides, aryl halides, and vinyl halides.
Solvents: Tetrahydrofuran is commonly used to dissolve the organozinc reagent.
Major Products
The major products formed from these reactions depend on the electrophile used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,5-dichlorophenoxymethyl)phenylzinc bromide is used for the synthesis of complex organic molecules. Its high reactivity makes it suitable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize intermediates for drug development. Its ability to form stable carbon-zinc bonds allows for the creation of novel compounds with potential therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in cross-coupling reactions makes it valuable for manufacturing polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(3,5-dichlorophenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets include electrophilic centers in organic molecules, where the organozinc reagent donates electrons to form new bonds. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- 3-(3-chlorophenoxymethyl)phenylzinc bromide
- 4-(3,5-dichlorophenoxymethyl)phenylzinc bromide
Uniqueness
3-(3,5-dichlorophenoxymethyl)phenylzinc bromide is unique due to the presence of the 3,5-dichlorophenoxy group, which enhances its reactivity and selectivity. Compared to phenylzinc bromide, it offers better performance in specific cross-coupling reactions, making it a preferred choice for synthesizing complex molecules.
Properties
Molecular Formula |
C13H9BrCl2OZn |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dichloro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
NGXMBDYIWFUAOY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC(=C2)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
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